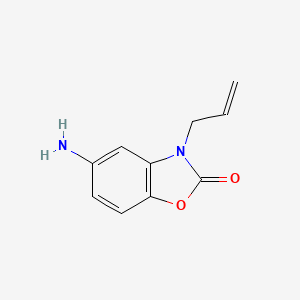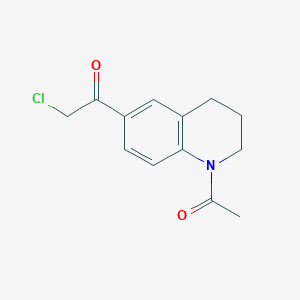![molecular formula C16H22N2O3 B7842250 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid](/img/structure/B7842250.png)
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a benzoic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and 2,2-dimethylpropanoic acid.
Reaction Steps: The piperazine is first acylated with 2,2-dimethylpropanoic acid to form the intermediate 2,2-dimethylpropanoylpiperazine. This intermediate is then reacted with benzoyl chloride to introduce the benzoic acid moiety.
Reaction Conditions: The acylation reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: Piperazine derivatives such as piperazine-2-carboxylic acid.
Substitution: Substituted piperazines with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets. Medicine: Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The piperazine ring can bind to receptors in the central nervous system, while the benzoic acid moiety can inhibit enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Piperazine derivatives: Piperazine-2-carboxylic acid, Piperazine-1-carboxylic acid.
Benzoic acid derivatives: 4-(2,2-Dimethylpropanoyl)benzoic acid, 4-(2,2-Dimethylpropionyl)benzoic acid.
Uniqueness: The presence of both the piperazine ring and the benzoic acid moiety in the same molecule makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of applications and interactions.
This comprehensive overview provides a detailed understanding of 4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)15(21)18-10-8-17(9-11-18)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEDGVLJMBKJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
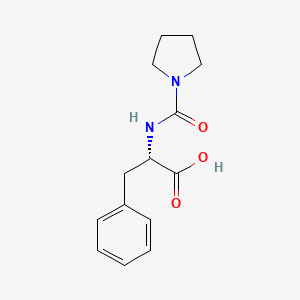
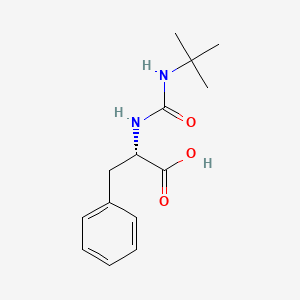
![2-(3-Bromophenyl)-2-[(3-methoxypropyl)amino]acetonitrile hydrochloride](/img/structure/B7842173.png)
![1-[Cyano(thiophen-2-yl)methyl]piperidine-4-carboxylicacid](/img/structure/B7842188.png)
![Ethyl [(butan-2-yl)carbamoyl]formate](/img/structure/B7842195.png)
![[(3,4-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B7842200.png)

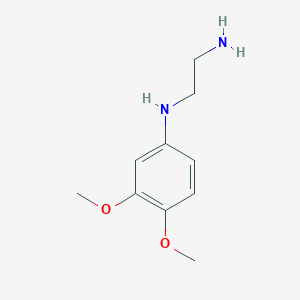
![Imidazo[1,5-a]pyridin-3-ylmethanamine](/img/structure/B7842220.png)
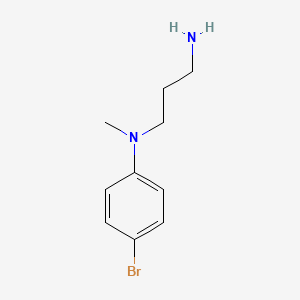

![2-[2-(Propan-2-yloxy)ethyl]piperidine](/img/structure/B7842258.png)
